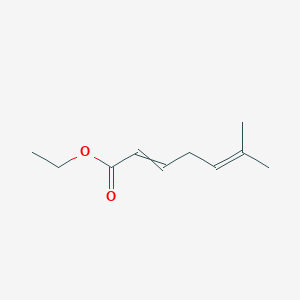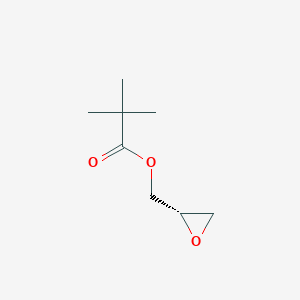
(S)-Oxiranemethanol trimethylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Oxiranemethanol trimethylacetate is a chiral compound that features an oxirane (epoxide) ring and a trimethylacetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Oxiranemethanol trimethylacetate typically involves the reaction of (S)-glycidol with trimethylacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Oxiranemethanol trimethylacetate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles like sodium azide (NaN3) can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of (S)-Oxiranemethanol.
Substitution: Formation of azido alcohols.
Applications De Recherche Scientifique
(S)-Oxiranemethanol trimethylacetate has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Oxiranemethanol trimethylacetate involves its interaction with various molecular targets
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Oxiranemethanol trimethylacetate: The enantiomer of (S)-Oxiranemethanol trimethylacetate.
Glycidol: A simpler epoxide with similar reactivity.
Trimethylacetate esters: Compounds with similar ester groups but different functional groups.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an epoxide ring and a trimethylacetate ester group. This combination of features makes it a versatile compound for various applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
[(2S)-oxiran-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clé InChI |
CBLGECFNLBWONR-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)C(=O)OC[C@@H]1CO1 |
SMILES canonique |
CC(C)(C)C(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


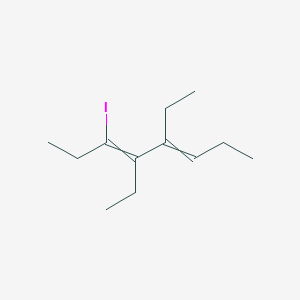
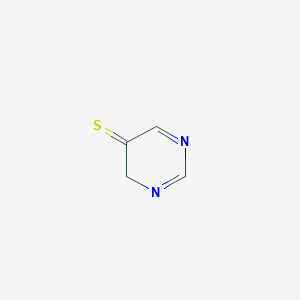
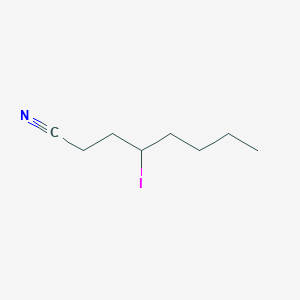
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
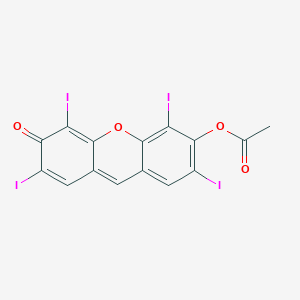
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)
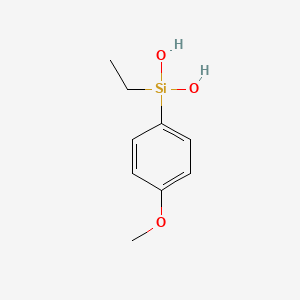



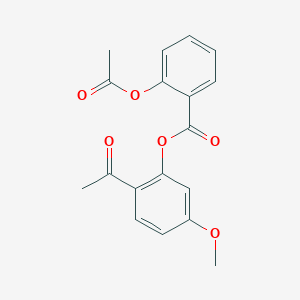
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

